Methyl 4-(1-(2-(diethylamino)ethyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate
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Overview
Description
SALOR-INT L428671-1EA, also known as methyl 4-[1-[2-(diethylamino)ethyl]-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate, is a complex organic compound with the molecular formula C26H29FN2O5 and a molecular weight of 468.52 g/mol . It is characterized by its unique structure, which includes a pyrrole ring, a benzoate ester, and a fluorinated benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L428671-1EA involves multiple steps, starting with the preparation of the pyrrole ring. The key steps include:
Formation of the Pyrrole Ring: This is typically achieved through a condensation reaction involving an amine and a diketone.
Introduction of the Fluorinated Benzoyl Group: This step involves the use of a fluorinated benzoyl chloride, which reacts with the pyrrole ring under basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of SALOR-INT L428671-1EA follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L428671-1EA undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrole ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SALOR-INT L428671-1EA, such as ketones, alcohols, and substituted benzoyl compounds .
Scientific Research Applications
SALOR-INT L428671-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of SALOR-INT L428671-1EA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[1-[2-(diethylamino)ethyl]-3-(3-chloro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
- Methyl 4-[1-[2-(diethylamino)ethyl]-3-(3-bromo-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Uniqueness
SALOR-INT L428671-1EA is unique due to the presence of the fluorinated benzoyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs .
Properties
CAS No. |
618074-17-2 |
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Molecular Formula |
C26H29FN2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H29FN2O5/c1-5-28(6-2)13-14-29-22(17-9-11-18(12-10-17)26(33)34-4)21(24(31)25(29)32)23(30)19-8-7-16(3)20(27)15-19/h7-12,15,22,30H,5-6,13-14H2,1-4H3/b23-21+ |
InChI Key |
RGLBEWCXGSNVAP-XTQSDGFTSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)C)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)C)F)O)C(=O)C1=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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